molecular formula C15H21BO5 B581570 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1265360-45-9

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B581570
M. Wt: 292.138
InChI Key: OQGHEZWNSIGSIS-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It contains a boronate group and an aldehyde group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two methoxy groups and a dioxaborolane group attached . The dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic attack .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : This compound is used for coupling with aryl iodides .
    • Method : The process involves the presence of a copper catalyst to form aryl boronates .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Studies of Pi-Interactions and Electronic Structure

    • Field : Physical Chemistry
    • Application : This compound is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzyme of hepatitis C .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .

Future Directions

The future directions of this compound could involve its use in various transformation processes due to its high stability, low toxicity, and high reactivity . It could also be used in the organic synthesis of drugs, as boronic acid compounds are usually used to protect diols .

properties

IUPAC Name

2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGHEZWNSIGSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729066
Record name 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS RN

1265360-45-9
Record name 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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